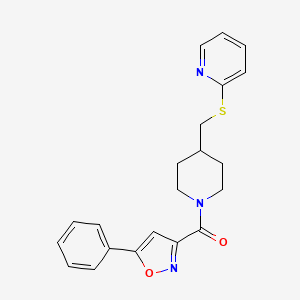
(5-Phenylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Phenylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C21H21N3O2S and its molecular weight is 379.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (5-Phenylisoxazol-3-yl)(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone , often referred to as a bioactive heterocyclic compound, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article focuses on the biological activity of this compound, detailing its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological significance.
Synthesis of the Compound
The synthesis of the target compound typically involves multi-step organic reactions, including the formation of isoxazole and piperidine derivatives. The following general synthetic pathway can be outlined:
- Formation of Isoxazole Ring : The phenylisoxazole moiety is synthesized through a cyclization reaction involving appropriate precursors such as phenyl hydrazine and α,β-unsaturated carbonyl compounds.
- Piperidine Derivative Synthesis : The piperidine ring is formed through a nucleophilic substitution reaction where a suitable alkyl or aryl halide reacts with piperidine.
- Thioether Formation : The pyridin-2-ylthio group is introduced via a thiol substitution reaction, linking the sulfur atom to the piperidine nitrogen.
- Final Coupling : The final compound is obtained by coupling the isoxazole and piperidine derivatives through a methanone linkage.
Table 1: Summary of Synthetic Steps
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Phenyl hydrazine, α,β-unsaturated carbonyl |
| 2 | Nucleophilic Substitution | Piperidine, alkyl/aryl halide |
| 3 | Thiol Substitution | Pyridin-2-thiol, base |
| 4 | Coupling | Isolated isoxazole, piperidine derivative |
The biological activity of the compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies have shown that similar compounds exhibit significant antimicrobial properties against various bacterial strains. The presence of the isoxazole ring enhances the lipophilicity and membrane permeability, facilitating better interaction with microbial cells .
- CNS Activity : Compounds with piperidine moieties are known for their central nervous system (CNS) effects. This compound may inhibit specific neurotransmitter uptake mechanisms, akin to other known CNS-active agents .
- Anti-inflammatory Properties : Preliminary in vitro studies suggest that derivatives containing similar structural features can modulate inflammatory pathways, potentially reducing cytokine release .
Case Studies
- Antimicrobial Efficacy : A study investigating derivatives of isoxazole demonstrated that specific substitutions at the phenyl group significantly enhanced antibacterial activity against Staphylococcus aureus and E. coli .
- CNS Pharmacology : Research on related piperidine compounds revealed their potential as anxiolytic agents in animal models, indicating that our compound may have similar effects due to its structural analogies .
- In Vivo Studies : In vivo studies on similar compounds have shown promising results in reducing inflammation in models of arthritis, suggesting that this compound could also possess anti-inflammatory properties .
Table 2: Biological Activity Overview
Properties
IUPAC Name |
(5-phenyl-1,2-oxazol-3-yl)-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-21(18-14-19(26-23-18)17-6-2-1-3-7-17)24-12-9-16(10-13-24)15-27-20-8-4-5-11-22-20/h1-8,11,14,16H,9-10,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMOBEODLWWXED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CSC2=CC=CC=N2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














